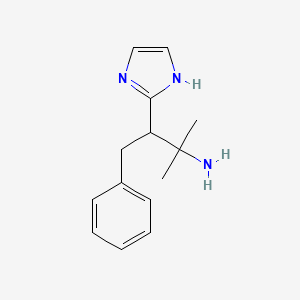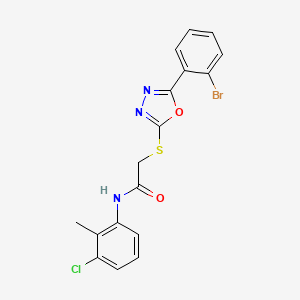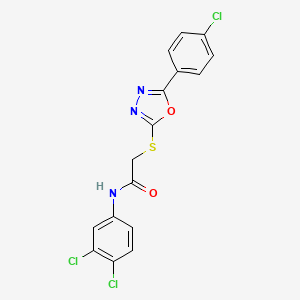
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound with the molecular formula C10H12N2. It belongs to the class of pyrrolizines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a nitrile group (-CN) and an ethyl group attached to the pyrrolizine ring, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ninhydrin and proline with ethyl propiolate in water can yield ethyl 5-(1-hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)-2,3-dihydro-1H-pyrrolizine-6-carboxylate . This intermediate can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, primary amines, and various substituted pyrrolizine derivatives .
Scientific Research Applications
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites, modulating their function and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2,3-dihydro-1H-pyrrolizine: Similar in structure but with an acetyl group instead of an ethyl group.
5-Methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and nitrile group enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-ethyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-2-9-6-8(7-11)10-4-3-5-12(9)10/h6H,2-5H2,1H3 |
InChI Key |
VJYRVSJYKIQARF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2N1CCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11770670.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11770680.png)
![(1S,3AR,6aS)-ethyl 4-hydroxyoctahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B11770687.png)



![1-(Bicyclo[2.2.1]heptan-1-yl)piperazine](/img/structure/B11770710.png)

![3-Phenylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11770718.png)



![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)
